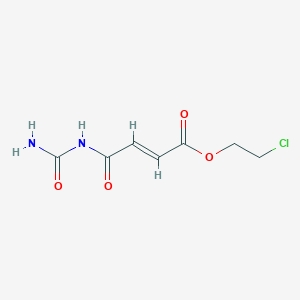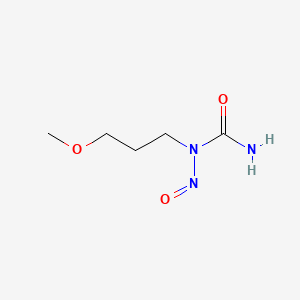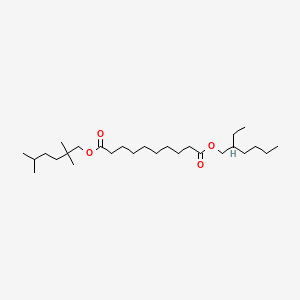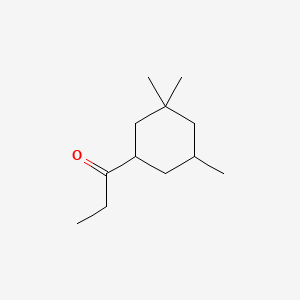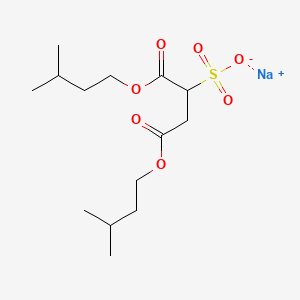![molecular formula C3H10O4P2 B12648024 [(Dimethylphosphinoyl)methyl]phosphonic acid CAS No. 71762-36-2](/img/structure/B12648024.png)
[(Dimethylphosphinoyl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dimethylphosphinoyl)methyl]phosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₀O₄P₂. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 468.4°C at 760 mmHg and a density of 1.417 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Dimethylphosphinoyl)methyl]phosphonic acid can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with formaldehyde and phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(Dimethylphosphinoyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
Applications De Recherche Scientifique
[(Dimethylphosphinoyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [(Dimethylphosphinoyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which may inhibit or activate certain enzymes. The compound’s ability to donate or accept electrons also plays a role in its chemical reactivity and biological effects .
Comparaison Avec Des Composés Similaires
[(Dimethylphosphinoyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: Known for its use as a flame retardant and in the production of chemical weapons.
Diethyl phosphonate: Used in organic synthesis and as a precursor for various phosphorus-containing compounds.
Phosphoric acid: Widely used in industry and agriculture as a fertilizer and in the production of detergents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other phosphonic acids .
Propriétés
Numéro CAS |
71762-36-2 |
|---|---|
Formule moléculaire |
C3H10O4P2 |
Poids moléculaire |
172.06 g/mol |
Nom IUPAC |
dimethylphosphorylmethylphosphonic acid |
InChI |
InChI=1S/C3H10O4P2/c1-8(2,4)3-9(5,6)7/h3H2,1-2H3,(H2,5,6,7) |
Clé InChI |
OPQAGLVVRDQXPB-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


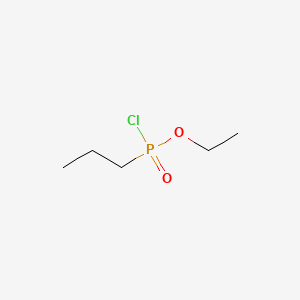


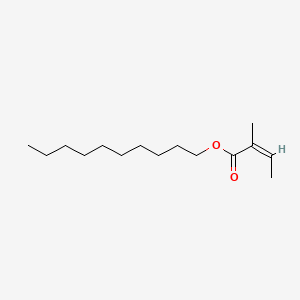

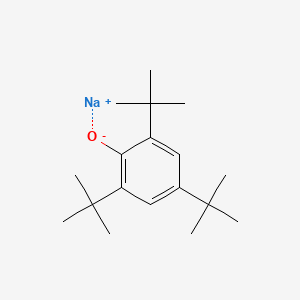
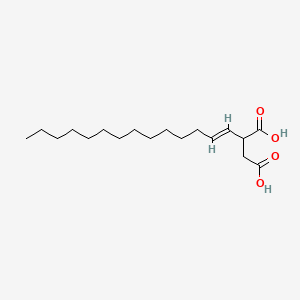
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
